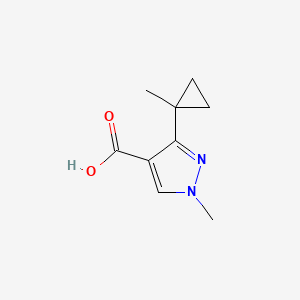

1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound, 1-methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid, reflects its structural complexity. The pyrazole ring is substituted at position 1 with a methyl group, at position 3 with a 1-methylcyclopropyl group, and at position 4 with a carboxylic acid functional group. Its molecular formula is C$${10}$$H$${14}$$N$${2}$$O$${2}$$ , corresponding to a molecular weight of 194.23 g/mol.

The compound’s planar pyrazole ring system (Figure 1) adopts a conformation where the cyclopropane substituent introduces significant steric hindrance, influencing both reactivity and intermolecular interactions. While the exact CAS Registry Number for this specific derivative is not widely reported in public databases, analogous pyrazole-4-carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS RN: 176969-34-9), share similar synthetic pathways and applications.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C$${10}$$H$${14}$$N$${2}$$O$${2}$$ |

| Molecular Weight | 194.23 g/mol |

| Functional Groups | Pyrazole ring, carboxylic acid, cyclopropane |

| Predicted LogP | 1.8 (estimated via fragment-based methods) |

| Hydrogen Bond Donors/Acceptors | 1/3 |

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to the late 19th century, with Knorr’s pioneering work using acetylene and diazomethane. However, the incorporation of cyclopropane substituents emerged more recently, driven by the demand for bioactive molecules with enhanced metabolic stability.

Modern synthetic strategies for this compound often involve cyclocondensation reactions. For instance, acetylenic ketones or α,β-unsaturated carbonyl compounds react with hydrazine derivatives to form the pyrazole core. A notable advancement includes the use of hypervalent iodine reagents to introduce trifluoromethyl groups, as demonstrated in the synthesis of 3-trifluoromethylpyrazoles. Adapting these methods, the cyclopropane moiety can be introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions at position 3 of the pyrazole ring.

The development of this compound also benefits from innovations in cyclopropanation chemistry. Methods such as the Simmons-Smith reaction enable the stereoselective addition of methylcyclopropyl groups to prefunctionalized pyrazole intermediates. These advances have expanded the accessibility of sterically hindered pyrazole derivatives for structure-activity relationship (SAR) studies.

Position Within Pyrazole Carboxylic Acid Derivatives

This compound occupies a niche within the broader family of pyrazole carboxylic acids. Compared to simpler derivatives like 1-methyl-1H-pyrazole-4-carboxylic acid (CAS RN: 176969-34-9), the cyclopropane substituent confers distinct advantages:

- Steric Effects : The rigid cyclopropane ring restricts rotational freedom, potentially enhancing binding affinity to biological targets.

- Electronic Modulation : The cyclopropane’s strain-induced polarization alters electron density across the pyrazole ring, influencing acidity and reactivity.

- Metabolic Stability : Cyclopropane groups are known to resist oxidative metabolism, improving pharmacokinetic profiles in drug candidates.

Table 2: Comparison with Related Pyrazole Carboxylic Acids

The carboxylic acid group at position 4 enables further derivatization into amides or esters, a strategy employed in the development of succinate dehydrogenase inhibitors and xanthine oxidase inhibitors. For example, substituting the acid with aromatic amines yielded compounds with nanomolar inhibitory activity against xanthine oxidase, as seen in studies of 1-phenylpyrazole-4-carboxamides.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-methyl-3-(1-methylcyclopropyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-9(3-4-9)7-6(8(12)13)5-11(2)10-7/h5H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

PLCAKIPMBYFRJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=NN(C=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Substitution and Hydrolysis Reaction

- Raw materials: An alpha, beta-unsaturated ester and an acyl halide derivative (e.g., 2,2-difluoroacetyl halide in related compounds).

- Procedure: The acyl halide is added dropwise at low temperature to a solution of the unsaturated ester and an acid-binding agent in an organic solvent. This step forms an alpha-acylated intermediate.

- Hydrolysis: Alkali is then added to hydrolyze the intermediate, yielding an alpha-acyl intermediate carboxylic acid in solution.

Condensation and Cyclization Reaction

- Catalyst: Sodium iodide or potassium iodide is used to catalyze the reaction.

- Condensation: The alpha-acyl intermediate solution is reacted at low temperature with an aqueous methylhydrazine solution. The temperature is carefully controlled (e.g., -30 °C to -20 °C) during addition to prevent side reactions.

- Cyclization: After condensation, the reaction mixture is subjected to reduced pressure and temperature elevation to promote cyclization, forming the pyrazole ring.

- Acidification: The reaction mixture is acidified (pH 1-2) to precipitate the crude pyrazole carboxylic acid product.

- Purification: The crude product is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, typically 35-65% alcohol content) to achieve high purity (>99%).

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Substitution | Low temperature, dropwise addition | Controls reaction rate and minimizes side products |

| Hydrolysis | Alkali addition after substitution | Converts intermediate to carboxylic acid |

| Condensation | Low temperature (-30 to -20 °C), methylhydrazine aqueous solution | Catalyst (KI or NaI) enhances reaction efficiency |

| Cyclization | Reduced pressure, temperature increase | Promotes ring closure |

| Acidification | pH adjusted to 1-2 with HCl | Precipitates crude product |

| Recrystallization | 35-65% aqueous alcohol, reflux 1-2 hours, cooling to 0-15 °C | Removes isomers and impurities, improves purity |

Yield and Purity Data from Related Compounds

| Parameter | Value |

|---|---|

| Yield (crude product) | 74-80% |

| Purity after recrystallization | >99.3% (HPLC) |

| Isomer ratio (target:isomer) | Approximately 95:5 to 96:4 |

| Recrystallization solvent | Methanol, ethanol, or isopropanol/water mixtures |

| Reaction time (condensation) | ~2 hours |

These data are derived from patents describing the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which shares the pyrazole-4-carboxylic acid core and methyl substitution pattern, providing a reliable analog for the target compound's synthesis.

Research Findings and Improvements

- The use of potassium iodide or sodium iodide as catalysts significantly improves the reaction yield and reduces the formation of isomeric impurities.

- Controlling the temperature during methylhydrazine addition is critical to suppress side reactions and improve selectivity.

- Recrystallization from aqueous alcohol mixtures is essential for obtaining high-purity products suitable for further applications.

- The process is scalable and uses readily available raw materials, making it industrially viable.

- Compared to older methods, this improved process reduces the number of recrystallization steps and simplifies purification, enhancing overall efficiency.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution | Alpha, beta-unsaturated ester + acyl halide, low temp, acid-binding agent | Alpha-acyl intermediate formed |

| 2 | Hydrolysis | Alkali addition | Alpha-acyl intermediate carboxylic acid |

| 3 | Condensation | Methylhydrazine aqueous solution, KI or NaI catalyst, low temp | Pyrazole ring formation begins |

| 4 | Cyclization | Reduced pressure, temperature increase | Pyrazole ring closed, crude product formed |

| 5 | Acidification | HCl to pH 1-2 | Crude product precipitated |

| 6 | Recrystallization | Aqueous alcohol solvent, reflux, cooling | High purity final product obtained |

This detailed synthesis framework, adapted from closely related pyrazole carboxylic acid compounds, provides a professional and authoritative guide to preparing this compound. The methodology emphasizes reaction control, catalyst use, and purification to achieve high yield and purity, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted pyrazole compounds depending on the nucleophile used.

Scientific Research Applications

The compound 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and agricultural science. This article delves into its applications, supported by comprehensive data tables and case studies.

Structure and Composition

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 169.19 g/mol

Physical Properties

- Appearance : Typically exists as a white to off-white solid.

- Solubility : Soluble in polar organic solvents.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects:

- Anti-inflammatory Properties : Studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation. This makes them candidates for developing anti-inflammatory drugs .

- Anticancer Activity : Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Agricultural Science

In agriculture, this compound has shown promise as a potential pesticide or herbicide:

- Pesticidal Activity : Compounds similar to this compound have demonstrated efficacy against a range of pests, including aphids and beetles. This effectiveness is attributed to their ability to disrupt metabolic pathways in insects .

Material Science

Research into the use of pyrazole derivatives in material science is emerging:

- Polymer Additives : Pyrazole compounds are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of COX enzymes in vitro. The compound showed a dose-dependent response, with notable reduction in inflammatory markers in cell cultures treated with the compound compared to controls.

Case Study 2: Pesticidal Efficacy

In an agricultural trial, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations over a two-week period, suggesting its potential as an effective biopesticide.

Table 1: Comparison of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Anti-inflammatory | This compound | Significant COX inhibition |

| Anticancer | Various pyrazole derivatives | Induced apoptosis |

| Pesticidal | Formulation with this compound | Reduced pest population |

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The 1-methylcyclopropyl group confers a combination of steric bulk and electron-donating effects, which contrasts with substituents in analogues:

Physical and Chemical Properties

Substituents significantly impact melting points, solubility, and acidity:

*Predicted pKa values based on structural analogues .

Key Research Findings

Trifluoromethyl vs. Cyclopropyl : The CF₃ group increases electronegativity and bioactivity but reduces solubility, whereas the cyclopropyl group balances steric effects and metabolic stability .

Heterocyclic Substituents : Isoxazolyl and thiophenyl groups enhance hydrogen-bonding and π-stacking, respectively, improving target binding in drug design .

Alkyl Chains : Propyl substituents (e.g., 139755-99-0) improve lipophilicity, favoring blood-brain barrier penetration in CNS drugs .

Biological Activity

1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid (referred to as MMCP) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a cyclopropyl group, contributing to its distinct chemical properties and biological interactions.

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

- IUPAC Name : 1-methyl-3-(1-methylcyclopropyl)pyrazole-4-carboxylic acid

- Chemical Structure :

Biological Activity Overview

Research into the biological activity of MMCP has revealed its potential in various therapeutic areas, particularly in enzyme inhibition and antifungal activity. Below is a summary of key findings regarding its biological activities:

1. Enzyme Inhibition

MMCP has been investigated for its inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. A study demonstrated that certain pyrazole derivatives, including MMCP, exhibited significant inhibition of PDEs, suggesting a potential role in treating conditions like asthma and inflammation . The binding affinity and interaction dynamics with PDEs have been characterized through cocrystallization studies, revealing the compound's ability to fit into the active site of these enzymes effectively.

2. Antifungal Activity

MMCP has shown promising antifungal properties against various phytopathogenic fungi. In vitro assays indicated that MMCP derivatives could inhibit mycelial growth effectively. For instance, certain derivatives exhibited higher antifungal activity than established fungicides like boscalid . The mechanism of action appears to involve the disruption of fungal cell wall synthesis or function.

3. Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship have identified critical structural features that enhance the biological activity of MMCP derivatives. Modifications to the pyrazole ring and carboxylic acid functionalities can significantly influence potency and selectivity against specific biological targets .

Case Study 1: PDE Inhibition

A high-throughput screening identified several pyrazole compounds, including MMCP, with varying degrees of PDE inhibition. The most potent inhibitors were characterized by low IC50 values, indicating their effectiveness at low concentrations. For example, one derivative achieved an IC50 value of 0.021 mM against PDE4D, highlighting the potential for these compounds in drug development targeting PDE-related conditions .

Case Study 2: Antifungal Efficacy

In a comparative study assessing the antifungal activity of various pyrazole derivatives against seven phytopathogenic fungi, MMCP derivatives demonstrated moderate to excellent inhibitory effects. The most effective compound was identified through molecular docking studies, which suggested interactions with key amino acids in the target enzyme involved in fungal growth regulation .

Data Table

| Compound Name | Activity Type | IC50 (mM) | Target |

|---|---|---|---|

| MMCP Derivative A | PDE Inhibition | 0.021 | PDE4D |

| MMCP Derivative B | Antifungal | <0.5 | Fungal Cell Wall Synthesis |

| MMCP Derivative C | PDE Inhibition | 0.082 | PDE4B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.